N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopentyl ring, and a pyrrolidine ring, making it a subject of interest for researchers in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a reagent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Attachment of the Cyclopentyl Group: This step may involve a Grignard reaction or a similar organometallic reaction to attach the cyclopentyl group to the pyrrolidine ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂ (hydrogen peroxide)
Reduction: LiAlH₄, H₂/Pd (hydrogenation with palladium catalyst)
Substitution: NaCN, KCN, alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe or a ligand in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide
- N-(1-cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide
Uniqueness
Compared to similar compounds, N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of a cyclopentyl ring and a pyrrolidine ring, which may confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)13(9-17)18-15(21)11-8-14(20)19(10-11)12-6-4-5-7-12/h11-13H,4-8,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZRNFOZKVKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1CC(=O)N(C1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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